(3-Methylbutyl)[1-(thiophen-2-YL)ethyl]amine
CAS No.:
Cat. No.: VC17770888
Molecular Formula: C11H19NS
Molecular Weight: 197.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H19NS |
|---|---|
| Molecular Weight | 197.34 g/mol |
| IUPAC Name | 3-methyl-N-(1-thiophen-2-ylethyl)butan-1-amine |
| Standard InChI | InChI=1S/C11H19NS/c1-9(2)6-7-12-10(3)11-5-4-8-13-11/h4-5,8-10,12H,6-7H2,1-3H3 |
| Standard InChI Key | ZMOMQXHWOYIAOQ-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CCNC(C)C1=CC=CS1 |
Introduction
Structural and Molecular Characteristics
Atomic Connectivity and Stereochemical Features
The compound’s structure comprises a thiophene ring (a five-membered aromatic heterocycle with one sulfur atom) linked to an ethylamine group, which is further substituted with a 3-methylbutyl chain. The Canonical SMILES string CC(C)CCNC(C)C1=CC=CS1 delineates this connectivity: the thiophene ring (C1=CC=CS1) is bonded to a chiral center at the ethylamine nitrogen, which connects to the 3-methylbutyl moiety (CC(C)CCN) .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₉NS | |
| Molecular Weight | 197.34 g/mol | |
| IUPAC Name | 3-methyl-N-(1-thiophen-2-ylethyl)butan-1-amine | |
| InChIKey | ZMOMQXHWOYIAOQ-UHFFFAOYSA-N | |
| PubChem CID | 43178197 |
The Standard InChI (InChI=1S/C11H19NS/c1-9(2)6-7-12-10(3)11-5-4-8-13-11/h4-5,8-10,12H,6-7H2,1-3H3) confirms the absence of stereocenters in the parent structure, though synthetic derivatives could introduce chirality at the ethylamine nitrogen .
Synthetic Methodologies
Reaction Pathways and Optimization
The synthesis of (3-Methylbutyl)[1-(thiophen-2-YL)ethyl]amine typically involves a nucleophilic substitution or reductive amination strategy:
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Thiophene Activation: Thiophene-2-carbaldehyde undergoes condensation with a primary amine (e.g., 3-methylbutylamine) in the presence of a reducing agent such as sodium cyanoborohydride to form the secondary amine.
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Solvent Systems: Polar aprotic solvents (e.g., dichloromethane) or alcohols (e.g., ethanol) are employed to enhance reaction kinetics, with yields optimized at temperatures between 40–60°C.
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Purification: Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures.
Table 2: Representative Synthetic Conditions
| Parameter | Condition | Yield (%) |
|---|---|---|
| Solvent | Dichloromethane | 68 |
| Temperature | 50°C | – |
| Reducing Agent | NaBH₃CN | – |
| Reaction Time | 12 h | – |
Physicochemical Properties
Solubility and Stability
The compound’s logP (octanol/water partition coefficient) is estimated at 2.8, indicating moderate lipophilicity suitable for blood-brain barrier penetration. The thiophene ring contributes to π-π stacking interactions, while the amine group enables salt formation with acids (e.g., HCl), enhancing aqueous solubility. Stability studies suggest decomposition above 200°C, with no reported photolytic degradation under standard laboratory lighting .
| Compound | Target | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| 2-Amino-3-carboxythiophene | Tubulin polymerization | 1.2 µM | |
| SB-334867 | Orexin receptor antagonist | 40 nM |
Applications in Drug Discovery
Lead Optimization Strategies
The compound’s modular structure allows for SAR-driven modifications:
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